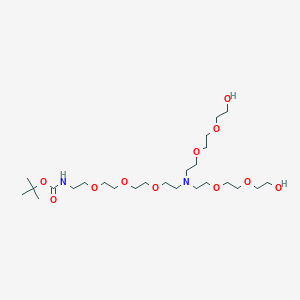
NeuroSensor 521
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NeuroSensor 521 is a fluorescent turn-on sensor designed for the selective visualization of norepinephrine over epinephrine in both fixed and live cells. It is a chemosensor that selectively labels and fluoresces in response to both dopamine and norepinephrine inside neurosecretory vesicles . This compound is particularly useful in neurochemical studies due to its high affinity for catecholamines, making it a valuable tool for visualizing neurotransmitter dynamics .
Preparation Methods
The synthesis of NeuroSensor 521 involves a tailored approach using a novel fluorescence-based turn-on molecular sensor. The synthetic route exploits the high concentration of neurotransmitters and the acidic environment within secretory vesicles for the selective recognition of norepinephrine and dopamine . The compound is typically prepared as a 2 millimolar solution in dimethyl sulfoxide (DMSO) and is freely soluble in methanol and DMSO .
Chemical Reactions Analysis
NeuroSensor 521 undergoes specific reactions that allow it to selectively bind to catecholamines. The primary reaction involves the fluorescence turn-on mechanism, where the sensor increases its fluorescence in the presence of norepinephrine and dopamine . The major products formed from these reactions are the fluorescent complexes of this compound with norepinephrine and dopamine . Common reagents and conditions used in these reactions include the use of DMSO as a solvent and the application of specific excitation wavelengths (488 nanometers) for fluorescence detection .
Scientific Research Applications
NeuroSensor 521 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used for the selective labeling and imaging of catecholamines in live and fixed secretory cells . In biology, it helps in visualizing neurotransmitter dynamics within neurosecretory vesicles, providing insights into the processes of neurotransmitter release and uptake . In medicine, this compound is valuable for studying the role of norepinephrine and dopamine in various physiological and pathological conditions, including attention, memory, learning, emotion, and cardiovascular function . Additionally, it is used in industrial applications for the development of diagnostic tools and therapeutic agents targeting catecholamine-related disorders .
Mechanism of Action
The mechanism of action of NeuroSensor 521 involves its selective binding to catecholamines, specifically norepinephrine and dopamine, within neurosecretory vesicles. The compound exploits the high concentration of neurotransmitters and the acidic environment within these vesicles to achieve selective recognition . Upon binding to norepinephrine or dopamine, this compound undergoes a fluorescence turn-on reaction, resulting in increased fluorescence that can be detected using confocal fluorescence microscopy . This mechanism allows for the visualization of neurotransmitter dynamics in both fixed and live cells .
Comparison with Similar Compounds
NeuroSensor 521 is unique in its high selectivity for norepinephrine over other biogenic amines such as glutamate . Similar compounds include other fluorescent probes designed for neurotransmitter detection, such as dopamine sensors and epinephrine sensors . this compound stands out due to its higher affinity for norepinephrine and its ability to survive fixation after live staining . This makes it particularly useful for long-term studies of neurotransmitter dynamics in both fixed and live cells .
Properties
IUPAC Name |
7-(diethylamino)-4-(4-methoxyphenyl)-2-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-22(5-2)15-8-11-17-19(12-15)26-21(24)18(13-23)20(17)14-6-9-16(25-3)10-7-14/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYKALWTTJFRLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428730-05-5 |
Source


|
| Record name | 1428730-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)









![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)
